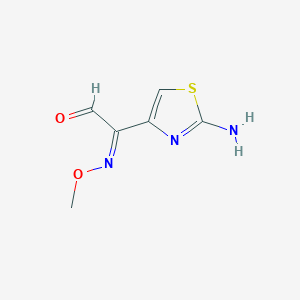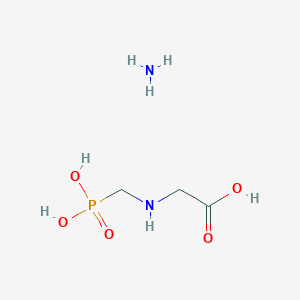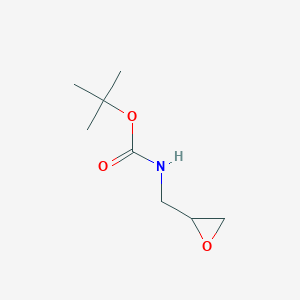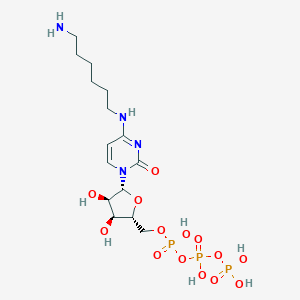
Ahctp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ahctp (2-Amino-4-(3,4-dihydroxyphenyl)-3-(ethylamino)propanoic acid) is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. Ahctp has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Ahctp is believed to act as a dopamine D2 receptor antagonist and a glutamate receptor agonist. It has been suggested that Ahctp may exert its neuroprotective effects by modulating the glutamatergic system and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Ahctp has been shown to have various biochemical and physiological effects. In animal studies, Ahctp has been shown to improve motor function and reduce oxidative stress. Ahctp has also been shown to increase dopamine release in the striatum and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ahctp has several advantages for lab experiments, including its ease of synthesis and its potential use as a drug delivery system. However, Ahctp has some limitations, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Ahctp. One potential direction is the development of Ahctp-based drug delivery systems for the treatment of neurodegenerative disorders. Another potential direction is the study of Ahctp in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of Ahctp in humans.
Conclusion
Ahctp is a synthetic amino acid derivative that has potential applications in various fields, including neurology, pharmacology, and oncology. Ahctp has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the safety and efficacy of Ahctp in humans and to explore its potential applications in these fields.
Métodos De Síntesis
Ahctp can be synthesized using various methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Ahctp has been studied for its potential application in various fields, including neurology, pharmacology, and oncology. In neurology, Ahctp has been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. In pharmacology, Ahctp has been studied for its potential use as a drug delivery system. In oncology, Ahctp has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
123354-89-2 |
|---|---|
Nombre del producto |
Ahctp |
Fórmula molecular |
C15H29N4O14P3 |
Peso molecular |
582.33 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O14P3/c16-6-3-1-2-4-7-17-11-5-8-19(15(22)18-11)14-13(21)12(20)10(31-14)9-30-35(26,27)33-36(28,29)32-34(23,24)25/h5,8,10,12-14,20-21H,1-4,6-7,9,16H2,(H,26,27)(H,28,29)(H,17,18,22)(H2,23,24,25)/t10-,12-,13-,14-/m1/s1 |
Clave InChI |
NJPVHOPQAANYKF-FMKGYKFTSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1NCCCCCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1NCCCCCCN)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1NCCCCCCN)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Sinónimos |
AHCTP N(4)-(6-aminohexyl)cytidine 5'-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









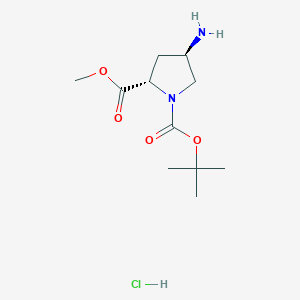
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
